![molecular formula C26H24FN5O4 B2526424 7-(4-(2-(4-fluorophenoxy)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021077-83-7](/img/structure/B2526424.png)

7-(4-(2-(4-fluorophenoxy)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

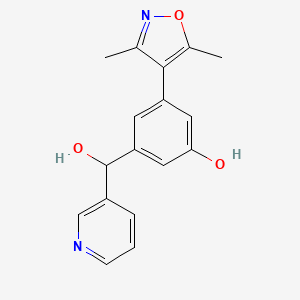

The compound 7-(4-(2-(4-fluorophenoxy)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a structurally complex molecule that appears to be related to a class of compounds known for their interactions with aminergic G protein-coupled receptors (GPCRs). These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in the context of dopamine receptors which are implicated in various neurological disorders .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step procedures that may include reductive amination, amide hydrolysis, and N-alkylation . The process often starts with a pyrazolo[1,5-a]pyridine derivative, which is then functionalized with different substituents to achieve the desired pharmacological properties. The synthesis of these compounds is carefully designed to introduce specific functional groups that can enhance binding affinity to dopamine receptors .

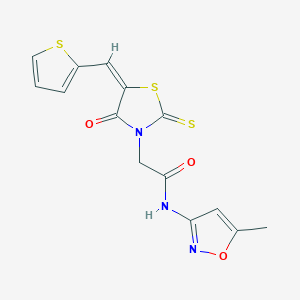

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a piperazine ring, which is a common feature in many drugs that target GPCRs. The piperazine ring is often linked to an aromatic moiety, such as a fluorophenyl group, through an appropriate linker. This structural motif is crucial for the interaction with the dopamine receptors. Additionally, the presence of a pyrazolo[1,5-a]pyridine heterocyclic appendage is a distinctive feature that contributes to the high-affinity binding and functional selectivity of these molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that can modulate the interaction with dopamine receptors. For instance, the introduction of a fluorine atom can significantly affect the molecule's pharmacokinetics and receptor binding profile. The choice of the linker and the stereochemistry of the headgroup are also critical factors that influence the compound's ability to preferentially activate G proteins over β-arrestin recruitment, which is a desirable property for potential antipsychotic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of aromatic rings and heterocycles contributes to the lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier and reach its target receptors in the central nervous system. The introduction of polar functional groups, such as hydroxyl or amide, can improve the solubility and potentially the bioavailability of the compound. Spectral analysis, including 1H NMR and ESI MS, is typically used to confirm the structure of the synthesized compounds . Binding studies and in vitro receptor assays are conducted to determine the affinity constants for the dopamine D2, D3, and D4 receptors, which are indicative of the compound's potential as a dopaminergic ligand .

Aplicaciones Científicas De Investigación

Research on Similar Compounds

Dopamine Receptor Partial Agonists : Compounds with structural motifs similar to the one described have been explored for their potential as dopamine receptor partial agonists. For instance, derivatives with 1,4-disubstituted aromatic piperazine structures have shown affinity for aminergic G protein-coupled receptors, which are crucial in neurological functions. The incorporation of certain heterocyclic appendages, like pyrazolo[1,5-a]pyridine, has led to high-affinity dopamine receptor partial agonists. These compounds favor activation of G proteins over β-arrestin recruitment, hinting at their potential therapeutic applications in neurological disorders (Möller et al., 2017).

Antitumor Activity : Another avenue of research for structurally similar compounds involves their antitumor activities. For example, novel pyrimidinyl pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against various tumor cell lines, demonstrating potent antitumor activities in vitro and in vivo. These findings suggest that modifications to the core structure, such as those found in the compound , could potentially enhance or alter antitumor properties, making them candidates for further cancer research (Naito et al., 2005).

Phosphodiesterase Type 5 (PDE5) Inhibitors : The structural framework of the compound might also lend itself to the development of PDE5 inhibitors. Similar compounds with modifications in the piperazine sulfonamide group have shown promise as potent and selective PDE5 inhibitors, offering potential therapeutic benefits for conditions like erectile dysfunction. The structural analogs in this category aim for high oral bioavailability and dose-independent pharmacokinetics, which could be relevant for the compound of interest (Allerton et al., 2006).

5-HT2 Antagonist Activity : The compound's structure also hints at the potential for 5-HT2 antagonist activity, as seen in related bicyclic triazol-3(2H)-one and triazine-2,4(3H)-dione derivatives. These compounds have shown potent 5-HT2 antagonist activity, suggesting a possible role in the treatment of psychiatric disorders or as investigational tools in serotonin-related research (Watanabe et al., 1992).

Propiedades

IUPAC Name |

7-[4-[2-(4-fluorophenoxy)acetyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN5O4/c1-29-15-21(24-22(16-29)26(35)32(28-24)19-5-3-2-4-6-19)25(34)31-13-11-30(12-14-31)23(33)17-36-20-9-7-18(27)8-10-20/h2-10,15-16H,11-14,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTCBXIOEBWJFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-(2-(4-fluorophenoxy)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2526342.png)

![Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526346.png)

![N-(furan-2-ylmethyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2526351.png)

![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2526354.png)

![[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol](/img/structure/B2526356.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2526360.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2526361.png)